

validation chlorphenesin carbamate biomarker doping control

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Compound Focus: Chlorphenesin Carbamate

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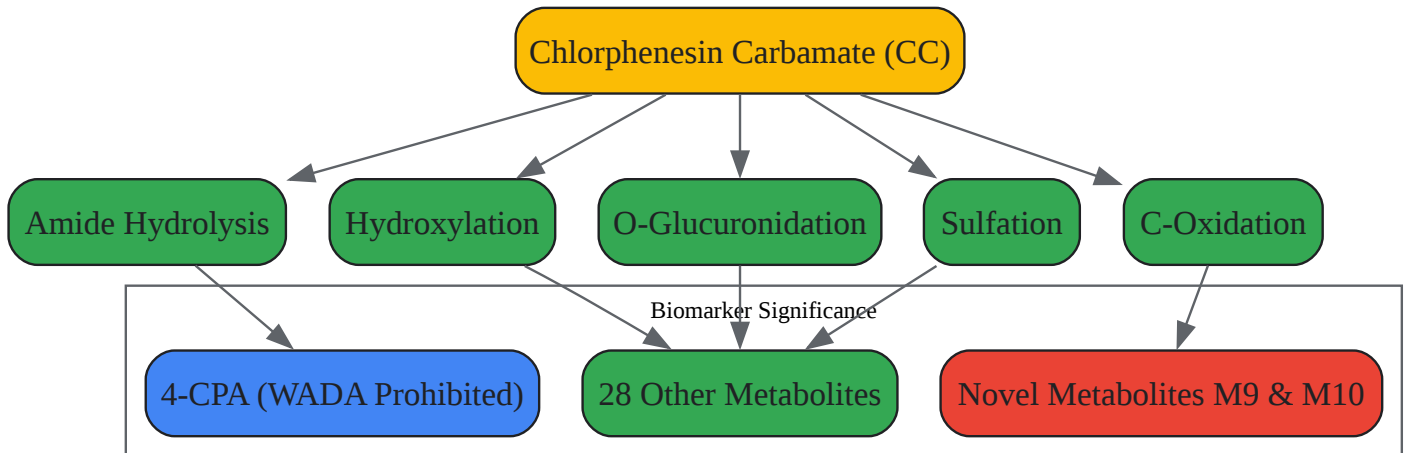
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Metabolic Profile of Chlorphenesin Carbamate

Chlorphenesin carbamate is a skeletal muscle relaxant. In the context of anti-doping, its key importance lies in the fact that it is metabolized into **4-chlorophenoxyacetic acid (4-CPA)**, which is a substance prohibited by the World Anti-Doping Agency (WADA) because it is also a metabolite of the banned stimulant meclufenoxate [1] [2]. Therefore, distinguishing the source of 4-CPA is crucial.

A 2025 metabolomics study using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) provided a comprehensive look at how CC is processed in the body. The following diagram illustrates the major metabolic pathways and how they lead to both established and novel biomarkers.



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Comparison of CC Biomarkers for Doping Control

The same 2025 study compared the detection windows of various metabolites. The key finding was that two newly identified metabolites, **M9 and M10**, offer a significantly longer detection window compared to the currently monitored metabolite, 4-CPA [1]. The table below summarizes the critical biomarkers for detecting CC intake.

Biomarker Name	Type	Key Characteristic	Detection Window	Significance for Doping Control
M9 & M10	Novel Metabolites	Products of C-oxidation [1]	Longer than other CC metabolites [1]	Proposed as long-lasting biomarkers for CC intake, helping to distinguish it from meclufenoxate use [1].
4-CPA	Primary Metabolite	WADA-prohibited substance; common metabolite of both CC and meclufenoxate [1] [2]	Shorter than M9/M10 [1]	Direct marker for a banned substance, but its source (CC vs. meclufenoxate) must be verified [2].

Biomarker Name	Type	Key Characteristic	Detection Window	Significance for Doping Control
Chlorphenesin conjugates & 4-CPP	Diagnostic Metabolites	Glucuronide/sulfate conjugates of chlorphenesin and 4-CPP are specific to cosmetic preservative exposure [2]	Data not precisely compared	Their presence indicates exposure to permitted cosmetic chlorphenesin , suggesting a legitimate source for 4-CPA [2].

Implications for Anti-Doping Strategies

The discovery of M9 and M10 metabolites has direct practical applications for improving the accuracy and reliability of anti-doping tests.

- **Extended Detection Window:** By targeting M9 and M10, anti-doping authorities can detect the use of **chlorphenesin carbamate** for a longer period after administration, making the testing process more effective [1].
- **Source Identification:** The presence of M9 and M10, alongside chlorphenesin-specific markers like glucuronide/sulfate conjugates, provides a multi-analyte profile. This helps forensic analysts conclusively determine whether a detected 4-CPA originated from a permitted source (like a cosmetic or therapeutic CC) or from the banned substance meclufenoxate [1] [2].
- **Biomarker Validation Approach:** This case exemplifies the process of **biomarker discovery and validation** in anti-doping science. It begins with untargeted metabolomics to identify candidate biomarkers, followed by rigorous validation of their specificity, stability, and detection window before potential implementation in routine testing [3] [4].

Detailed Experimental View

For a professional audience, here is a deeper dive into the methodologies that yielded these findings.

1. Key Administration Study & Metabolite Identification [1]

- **Protocol:** A controlled administration study involved ten volunteers orally taking **chlorphenesin carbamate** tablets. Urine samples were collected before and after dosing.
- **Analysis:** The samples were analyzed using **liquid chromatography coupled with a Q Exactive HF Orbitrap mass spectrometer (LC-HRMS)**. This high-resolution technology allows for accurate

mass measurement, which is crucial for identifying unknown metabolites.

- **Data Acquisition:** The analysis was performed in both full MS (to detect all ions) and data-dependent MS2 (ddMS2) scanning modes. The MS2 data provides fragmentation patterns that help elucidate the chemical structure of the metabolites.
- **Metabolite Discovery:** By analyzing accurate masses and fragmentation patterns, researchers identified **29 metabolites in total**, with **18 being newly reported** in this study.

2. Comparative Excretion Study [2]

- **Objective:** This study aimed to directly compare the urinary excretion patterns following exposure to meclofenoxate, the herbicide 4-CPA, and cosmetic chlorphenesin.
- **Analytical Technique:** A targeted **LC-MS/MS method** was developed and validated for the simultaneous quantification of meclofenoxate, 4-CPA, chlorphenesin, and its specific metabolites (4-CPP, glucuronide, and sulfate conjugates).
- **Finding:** The study confirmed that the metabolite **4-CPP is a specific and persistent marker** for indicating exposure to cosmetic chlorphenesin, providing critical diagnostic information to differentiate it from meclofenoxate misuse.

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